molecular formula C8H8BrFO B1446510 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene CAS No. 1239591-03-7

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Cat. No.: B1446510
CAS No.: 1239591-03-7
M. Wt: 219.05 g/mol
InChI Key: PQSTUQXJYKRMEM-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, methoxy, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-2-methoxy-4-methylbenzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 3-Fluoro-2-methoxy-4-methylphenol, 3-Fluoro-2-methoxy-4-methylbenzonitrile.

    Oxidation: 3-Fluoro-2-methoxy-4-methylbenzaldehyde, 3-Fluoro-2-methoxy-4-methylbenzoic acid.

    Reduction: 3-Fluoro-2-methoxy-4-methylbenzene.

Scientific Research Applications

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards molecular targets. The compound may interact with active sites of enzymes or receptors through hydrogen bonding, van der Waals forces, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-fluoro-2-methoxybenzene
  • 1-Bromo-3-fluoro-4-methoxybenzene
  • 1-Bromo-2-fluoro-4-methoxybenzene

Uniqueness

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct electronic effects, steric hindrance, and overall molecular behavior compared to similar compounds .

Properties

IUPAC Name

1-bromo-3-fluoro-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSTUQXJYKRMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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